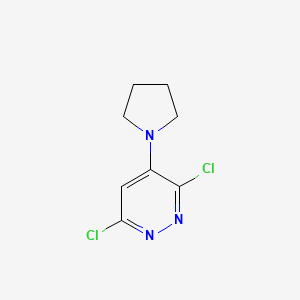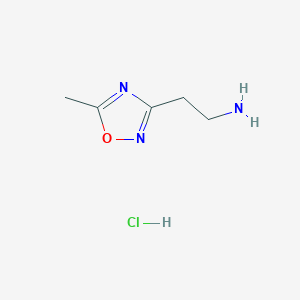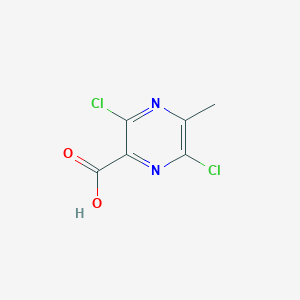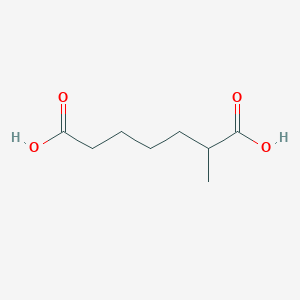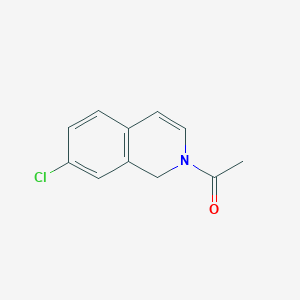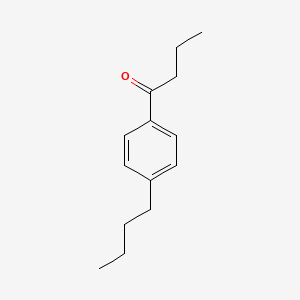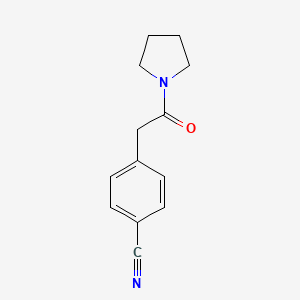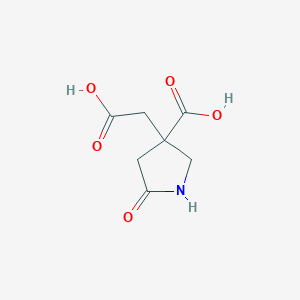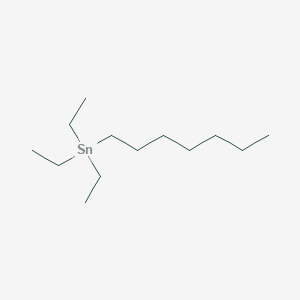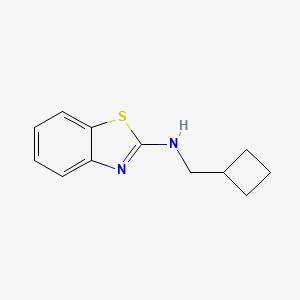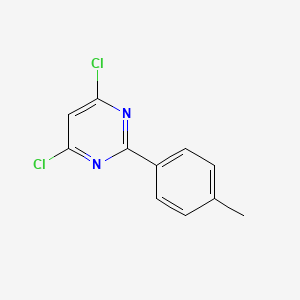
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where 4,6-dichloropyrimidine is reacted with 4-methylphenylamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with the 4-methylphenyl group .
化学反应分析
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like dimethylformamide. The major products formed depend on the specific nucleophiles or coupling partners used in the reactions.
科学研究应用
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
相似化合物的比较
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE can be compared with other pyrimidine derivatives such as:
4,6-Dichloropyrimidine: Lacks the 4-methylphenyl group and has different reactivity and biological activities.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, leading to different substitution patterns and applications.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a 4-methylphenyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrimidine derivatives.
属性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.1 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 |
InChI 键 |
SPGOAFUOMCIVDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



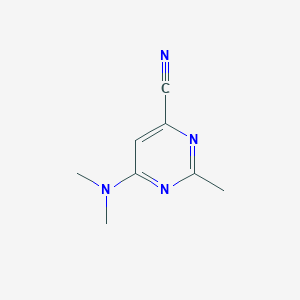
![tert-butylN-[2-(dimethylamino)-2-oxoethyl]carbamate](/img/structure/B1642378.png)
![5a,6,7,8,9,10,11,11a-Octahydro-5H-cyclooct[b]indole](/img/structure/B1642385.png)
